molecular formula C11H12ClNO3 B8690523 Ethyl 3'-chloromalonanilate CAS No. 15386-82-0

Ethyl 3'-chloromalonanilate

Cat. No.: B8690523
CAS No.: 15386-82-0
M. Wt: 241.67 g/mol
InChI Key: DEZBFFHVGYJJEU-UHFFFAOYSA-N
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Description

Ethyl 3'-chloromalonanilate (systematic name: ethyl 3-chloromalonanilic acid ester) is a malonanilate derivative characterized by a chlorine substituent at the 3' position of the aniline ring. This compound belongs to a class of malonanilate esters widely studied for their utility in organic synthesis, particularly in cyclization reactions to form heterocyclic structures like quinolinones . Key structural features include an ethyl ester group, a central malonyl bridge, and a substituted aromatic ring, which influence its reactivity and physical properties.

Properties

CAS No.

15386-82-0

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 3-(3-chloroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-5-3-4-8(12)6-9/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

DEZBFFHVGYJJEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in Ethyl 3'-chloromalonanilate serves as a reactive site for nucleophilic substitution. This reaction is pivotal in modifying the aromatic ring or introducing new functional groups.

Key Observations :

  • Substitution occurs under mild conditions (e.g., polar solvents like DMF or THF) with nucleophiles such as amines, alkoxides, or thiols.

  • Kinetic studies show reaction rates increase with solvent polarity due to stabilization of transition states.

Example Reaction :
Reaction with pyridine derivatives forms zwitterionic structures, analogous to the synthesis of betaine compounds from 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline .

Ester Hydrolysis and Derivatives Formation

The ethyl ester group undergoes hydrolysis or transesterification, enabling access to carboxylic acids or other esters.

Hydrolysis Pathways :

  • Acidic Conditions : Yields 3'-chloromalonanilic acid.

  • Basic Conditions : Saponification with NaOH/EtOH produces the carboxylate salt, which can be acidified to the free acid .

Transesterification :

  • Reacting with higher alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) produces methyl esters.

Cyclization and Condensation Reactions

The malonate moiety facilitates cyclization and annulation reactions.

Cyclization with Amines :

  • Reaction with hydrazine hydrate forms hydrazides, which can further cyclize into heterocycles like pyrazoles .

  • Example: Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine to yield malonohydrazide and azine derivatives .

Aldol and Michael Additions :

  • The α-hydrogens of the malonate participate in carbonyl condensations. For instance, under basic conditions, this compound undergoes aldol-like additions with aldehydes .

Catalytic and Solvent Effects

Reaction efficiency is highly dependent on catalysts and solvents.

Catalysts :

  • Phase-Transfer Catalysts : Choline chloride in water enhances yields in malonate-based reactions .

  • Nanoparticles : MgFe₂O₄ nanoparticles under ultrasound irradiation improve reaction rates in solvent-free conditions .

Solvent Impact :

  • Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while water enables eco-friendly hydrolyses .

Table 1: Optimized Reaction Conditions for Malonate Derivatives

Reaction TypeSolventCatalystTemperatureYield (%)
Nucleophilic SubstitutionDMFPiperidine50–80°C80–92
Ester HydrolysisWaterNaOHReflux85–90
CyclizationEthanolFe₃O(BPDC)₃60–80°C65–96
TransesterificationMethanolH₂SO₄Reflux75–88

Mechanistic Insights

  • Nucleophilic Substitution : The chlorine atom’s electronegativity facilitates its departure, forming a carbocation intermediate that reacts with nucleophiles .

  • Ester Reactivity : The electron-withdrawing chlorine enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2'-Benzoyl-4'-Chloromalonanilate (15a)

  • Structure : Differs by a benzoyl group at the 2' position and chlorine at the 4' position.
  • Physical Properties : Melting point (mp) 54–55°C, yield 64% .
  • Spectroscopic Data : NMR shows aromatic proton signals at δ 7.2–8.0 and a characteristic NHCO peak at δ 11.03. IR bands at 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (amide C=O) .
  • Analytical Data : C 62.37%, H 4.62%, N 3.77% (vs. calculated C 62.52%, H 4.66%, N 4.05%) .
  • Reactivity: Undergoes cyclization with potassium tert-butoxide to form quinolinone derivatives (e.g., 18d) .

Ethyl 4'-Chloro-2'-(2-Fluorobenzoyl)Malonanilate (15d)

  • Structure : Features a 2-fluorobenzoyl group at the 2' position and chlorine at the 4' position.
  • Physical Properties : Lower mp (74–77°C) compared to 15a , likely due to fluorine’s electron-withdrawing effects reducing crystal lattice stability .
  • Spectroscopic Data : IR shows a distinct fluorinated aromatic C-F stretch at 1655 cm⁻¹ .
  • Analytical Data : C 59.36%, H 4.02%, N 4.00% (vs. calculated C 59.43%, H 4.16%, N 3.85%) .

Ethyl 2'-Benzoyl-4'-Chloro-N-Methylmalonanilate (15c)

  • Structure : Incorporates an N-methyl group on the aniline ring.
  • Physical Properties : Higher mp (98–100°C) than 15a , attributed to reduced steric hindrance from methylation enhancing crystallinity .
  • Spectroscopic Data : NMR reveals rotameric splitting (δ 3.05 and 3.30 for NCH₃) due to restricted rotation around the N–CO bond .
  • Yield : Higher yield (89.5%) compared to 15a , likely due to improved solubility of the methylated intermediate .

Comparative Data Table

Compound Name Formula Melting Point (°C) Yield (%) C (%) Found (Calc) H (%) Found (Calc) N (%) Found (Calc)
Ethyl 2'-benzoyl-4'-chloromalonanilate C₁₉H₁₈ClNO₄ 54–55 64 62.37 (62.52) 4.62 (4.66) 3.77 (4.05)
Ethyl 4'-chloro-2'-(2-fluorobenzoyl) C₁₉H₁₅ClFNO₄ 74–77 N/A 59.36 (59.43) 4.02 (4.16) 4.00 (3.85)
Ethyl 2'-benzoyl-4'-chloro-N-methyl C₁₉H₁₈ClNO₄ 98–100 89.5 63.18 (63.43) 5.00 (5.04) 3.84 (3.89)

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 15d ) lower melting points and alter IR spectra, while N-methylation (15c ) enhances yields and thermal stability .
  • Cyclization Efficiency: Chlorine at the 4' position (as in 15a) facilitates cyclization to quinolinones with 70% yield (18d), whereas steric or electronic modifications at other positions may require optimized conditions .
  • Regulatory Context : Chloroaniline precursors (e.g., 3-chloroaniline, CAS 108-42-9) are regulated due to toxicity concerns, underscoring the need for controlled synthesis of malonanilates .

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